Cas no 1837-62-3 (Ethyl tert-Octylcarbamate)

Ethyl tert-Octylcarbamate 化学的及び物理的性質
名前と識別子
-
- Ethyl N-(2,4,4-trimethylpentan-2-yl)carbamate
- AC1L6J55
- CTK0H9949
- (1,1,3,3-tetramethyl-butyl)-carbamic acid ethyl ester
- ethyl(2,4,4-trimethylpentan-2-yl)carbamate
- N-<
- 1.1.3.3-Tetramethyl-butyl>
- -carbamidsaeure-aethylester
- (1,1,3,3-Tetramethyl-butyl)-carbamidsaeure-aethylester
- ethyl N-1,1,3,3-tetramethylbutylcarbamate
- AC1Q359B
- AC1Q359A
- NSC60559
- ETHYL TERT-OCTYLCARBAMATE
- AC1Q65IE
- AC1L6J55; CTK0H9949; (1,1,3,3-tetramethyl-butyl)-carbamic acid ethyl ester; ethyl(2,4,4-trimethylpentan-2-yl)carbamate; N-< 1.1.3.3-Tetramethyl-butyl> -carbamidsaeure-aethylester; (1,1,3,3-Tetramethyl-butyl)-carbamidsaeure-aethylester; ethyl N-1,1,3,3-tetramethylbutylcarbamate; AC1Q359B; AC1Q359A; NSC60559; ETHYL TERT-OCTYLCARBAMATE; AC1Q65IE;
- AKOS008972236
- NSC 60559
- 1837-62-3
- DTXSID60289374
- SCHEMBL11779962
- NSC-60559
- ethyl 2,4,4-trimethylpentan-2-ylcarbamate
- ethyl 1,1,3,3-tetramethylbutylcarbamate
- Ethyl tert-Octylcarbamate
-
- インチ: InChI=1S/C11H23NO2/c1-7-14-9(13)12-11(5,6)8-10(2,3)4/h7-8H2,1-6H3,(H,12,13)
- InChIKey: LKLZMSSRMNNNBH-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)NC(C)(C)CC(C)(C)C
計算された属性
- せいみつぶんしりょう: 201.17299
- どういたいしつりょう: 201.173
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 0.904
- ふってん: 234.4°C at 760 mmHg
- フラッシュポイント: 95.6°C
- 屈折率: 1.437
- PSA: 38.33
- LogP: 3.33820
- じょうきあつ: 0.1±0.5 mmHg at 25°C
Ethyl tert-Octylcarbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl tert-Octylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E940400-250mg |
Ethyl tert-Octylcarbamate |
1837-62-3 | 250mg |
$ 50.00 | 2022-06-05 | ||
TRC | E940400-2.5g |
Ethyl tert-Octylcarbamate |
1837-62-3 | 2.5g |
$ 275.00 | 2022-06-05 | ||
TRC | E940400-500mg |
Ethyl tert-Octylcarbamate |
1837-62-3 | 500mg |
$ 70.00 | 2022-06-05 |
Ethyl tert-Octylcarbamate 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Ethyl tert-Octylcarbamateに関する追加情報
Ethyl tert-Octylcarbamate (CAS No. 1837-62-3): A Comprehensive Overview in Modern Chemical Research
Ethyl tert-Octylcarbamate (CAS No. 1837-62-3) is a significant compound in the realm of organic chemistry, widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This introduction delves into the compound's chemical properties, synthesis methods, and its emerging roles in contemporary research, emphasizing the latest advancements that highlight its importance.
The molecular structure of Ethyl tert-Octylcarbamate consists of an ethyl ester group attached to a tert-octyl carbamate moiety. This unique configuration imparts a range of chemical behaviors that make it a valuable intermediate in various synthetic pathways. The compound's stability under different environmental conditions and its compatibility with various functional groups have positioned it as a preferred choice in industrial applications.
In recent years, the study of Ethyl tert-Octylcarbamate has seen considerable attention due to its potential applications in drug development. Researchers have been exploring its role as a precursor in synthesizing novel pharmaceutical agents that target specific biological pathways. For instance, derivatives of this compound have been investigated for their efficacy in modulating enzyme activities and interactions, which are crucial for developing treatments against chronic diseases.
The synthesis of Ethyl tert-Octylcarbamate typically involves the reaction between an appropriate carbamic acid derivative and ethanol under controlled conditions. Advances in catalytic processes have enabled more efficient and environmentally friendly methods for producing this compound. These innovations not only enhance yield but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.
One of the most intriguing aspects of Ethyl tert-Octylcarbamate is its utility in material science. Researchers have discovered that it can act as a plasticizer and stabilizer in polymer formulations, improving the mechanical properties and durability of materials used in various industries. This application is particularly relevant in the development of biodegradable plastics, where such additives play a critical role in enhancing performance without compromising environmental safety.
The agrochemical sector has also benefited from the use of Ethyl tert-Octylcarbamate. Its derivatives have been incorporated into formulations designed to enhance crop protection agents, providing improved efficacy against pests and diseases while maintaining low toxicity profiles. This aligns with global efforts to develop sustainable agricultural practices that minimize environmental impact.
Recent studies have further expanded the understanding of Ethyl tert-Octylcarbamate's applications in chemical research. For example, researchers have utilized this compound as a building block for designing novel ligands that facilitate catalytic reactions. These ligands exhibit high selectivity and stability, making them valuable tools in organic synthesis and industrial processes.
The future prospects of Ethyl tert-Octylcarbamate are promising, with ongoing research aiming to uncover new applications and improve existing ones. As chemical science continues to evolve, this compound is likely to play an increasingly important role in addressing complex challenges across multiple industries.
1837-62-3 (Ethyl tert-Octylcarbamate) 関連製品
- 151476-40-3(tert-butyl N-(adamantan-1-yl)carbamate)
- 2411306-04-0(N-3-(2-chloro-6-methylphenyl)propylprop-2-enamide)
- 1798618-76-4(5-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]pyridine-3-carboxamide)
- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)
- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)
- 1934-75-4(N-Cyanocyanamide Sodium Salt)
- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)
- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)
- 1882549-71-4(3,5-difluoro-4-iodo-N-methylaniline)
- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)